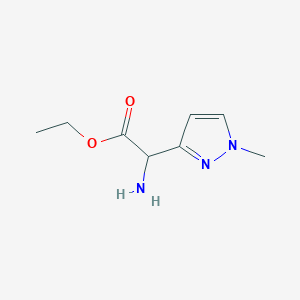![molecular formula C16H18N2O B2944286 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline CAS No. 1402851-52-8](/img/structure/B2944286.png)
1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline is a chiral nitrogen ligand used in enantioselective synthesis. This compound is known for its role in asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline typically involves the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . This method provides isoquinolines in excellent yields and short reaction times. Another approach involves the use of palladium-catalyzed coupling reactions under microwave irradiation, which also yields various substituted isoquinolines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized isoquinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .
Applications De Recherche Scientifique
1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline has several scientific research applications, including:
Chemistry: It is used as a chiral ligand in enantioselective synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying biological systems and interactions.
Industry: The compound is valuable in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline involves its role as a chiral ligand. It facilitates enantioselective reactions by coordinating with metal catalysts, thereby influencing the stereochemistry of the products. The molecular targets and pathways involved include various metal catalysts used in asymmetric synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chiral nitrogen ligands used in enantioselective synthesis, such as:
- (S)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole
- Various substituted isoquinolines and quinolines
Uniqueness
1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline is unique due to its specific chiral properties and its ability to facilitate highly enantioselective reactions. Its structure allows for efficient coordination with metal catalysts, making it a valuable tool in asymmetric synthesis.
Propriétés
IUPAC Name |
(4S)-4-tert-butyl-2-isoquinolin-1-yl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-10-19-15(18-13)14-12-7-5-4-6-11(12)8-9-17-14/h4-9,13H,10H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSNGZCIVOUXHS-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2944209.png)


![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B2944212.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide](/img/structure/B2944215.png)
![N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2944218.png)
![1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B2944219.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2944220.png)
![N'-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2944221.png)


![N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2944226.png)
